molecular formula C9H8O3S B2898275 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid CAS No. 92642-95-0

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid

Cat. No.: B2898275
CAS No.: 92642-95-0
M. Wt: 196.22
InChI Key: ARFWVBWEKBZIMC-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid is a benzoxathiine derivative with the molecular formula C9H8O3S . This heterocyclic compound features a fused ring system containing both oxygen and sulfur atoms, making it a valuable scaffold in synthetic and medicinal chemistry research. The integration of a carboxylic acid functional group provides a versatile handle for further chemical modification and derivatization, allowing researchers to create a diverse library of molecules for structure-activity relationship (SAR) studies. As a building block, it is particularly useful in the exploration of novel pharmacologically active compounds, where its unique structure can contribute to specific interactions with biological targets. Researchers utilize this compound in the synthesis of more complex molecules, potentially for applications in developing new therapeutic agents or functional materials. The presence of the sulfur atom in the ring system may impart distinct electronic and steric properties, which can be critical in modulating the activity and metabolic stability of lead compounds. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. For specific data regarding applications and mechanism of action, please consult the scientific literature or contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-9(11)7-5-13-8-4-2-1-3-6(8)12-7/h1-4,7H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFWVBWEKBZIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol-Ether Cyclization with Dihaloalkanes

Adapting the methodology from 2,3-dihydro-1,4-benzodioxane synthesis, 3-hydroxy-4-mercaptobenzaldehyde serves as the starting material. Treatment with 1,2-dibromoethane in a sodium hydroxide solution (5 eq.) at reflux (100°C) for 5 hours facilitates ring closure via thiolate and alkoxide nucleophilic attack on adjacent carbons. Tetrabutyl ammonium bromide (2 mol%) acts as a phase-transfer catalyst, enhancing reaction efficiency. The intermediate 2,3-dihydro-1,4-benzoxathiine-6-carbaldehyde is isolated in 85% yield after recrystallization from dichloromethane.

Key Variables:

Parameter Optimal Value Impact on Yield
Base Concentration 5 eq. NaOH Ensures deprotonation of -SH and -OH groups
Temperature 100°C (reflux) Accelerates nucleophilic substitution
Solvent H2O/CH2Cl2 biphasic Facilitates intermediate extraction

Mitsunobu-Based Cyclization

For substrates with steric hindrance, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable ether-thioether formation between 3,4-dihydroxybenzaldehyde derivatives and 2-mercaptoethanol. However, this method is less favored due to high reagent costs and moderate yields (60–70%).

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate undergoes oxidation to yield the target carboxylic acid. Potassium permanganate (KMnO4) in aqueous alkaline media is the most effective oxidant, achieving 90% conversion.

KMnO4-Mediated Oxidation

A solution of 2,3-dihydro-1,4-benzoxathiine-6-carbaldehyde (25 g) in water is heated to 70–80°C, followed by dropwise addition of KMnO4 (1.2 eq.) dissolved in 500 mL H2O. Refluxing for 2 hours ensures complete oxidation, confirmed by TLC. Acidification with concentrated HCl precipitates the carboxylic acid, which is filtered and dried to yield 23 g (90%) of white crystals.

Comparative Oxidant Performance:

Oxidant Yield (%) Byproducts
KMnO4 90 MnO2 (easily filtered)
H2O2 74 Over-oxidation to sulfoxide
CrO3 68 Toxic residues

Nitrile Hydrolysis Alternative

While less common, hydrolysis of 2-cyano-2,3-dihydro-1,4-benzoxathiine under acidic (H2SO4, 100°C) or basic (NaOH, reflux) conditions provides the carboxylic acid in 75–80% yield. This route avoids aldehyde handling but requires nitrile synthesis via Rosenmund-von Braun reaction, adding complexity.

Regiochemical and Stereochemical Considerations

Controlling Ring-Substitution Patterns

The position of the carboxylic acid group is dictated by the starting aldehyde’s substitution. For example, 5-carboxylic acid derivatives arise from 4-hydroxy-3-mercaptobenzaldehyde, underscoring the need for regioselective protection/deprotection strategies during precursor synthesis.

Avoiding Sulfur Oxidation

KMnO4’s strong oxidative potential risks converting thioethers to sulfoxides. Maintaining pH >10 during oxidation suppresses this side reaction, as demonstrated by NMR analysis of purified products.

Industrial Scalability and Cost Analysis

The thiol-ether cyclization/KMnO4 oxidation sequence is preferred for large-scale synthesis, with raw material costs dominated by 3-hydroxy-4-mercaptobenzaldehyde ($120/kg) and KMnO4 ($40/kg). A typical batch producing 1 kg of final product incurs:

Material Cost (USD)
3-Hydroxy-4-mercaptobenzaldehyde 480
1,2-Dibromoethane 150
KMnO4 160
Total 790

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxathiine ring .

Scientific Research Applications

While the search results do not focus specifically on the applications of "2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid," they do provide information on related compounds and their uses, which can help infer potential applications.

1,4-Benzoxathiine Derivatives and their applications
1,4-Benzoxathiane as a Key Synthon: 1,4-Benzoxathiane is a core structure (synthon) in several therapeutic agents with various applications .
Potential Therapeutic Applications: Derivatives of 1,1-dioxo-4H-1,4-benzothiazines have demonstrated pharmacological activity, including use as glycineNMDA receptor antagonists and protein kinase inhibitors for treating cancer and hyperproliferative disorders . They have also been patented as antivirals, potassium channel openers, anti-ischemics for heart diseases, and diuretics, and are known as effective antimicrobial agents .
Cytotoxic Activity: Conjugates of purine with 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine have shown potential in biological testing .

Synthesis and Preparation Methods
Innovative Preparation Method: A novel and straightforward method exists for preparing both 2- and 3-substituted 2,3-dihydro-1,4-benzoxathiine . This involves treating methyl or ethyl 2,3-dibromopropionate with 2-mercaptophenol in the presence of an organic base . The outcome (either 1,4-benzoxathian-2-carboxylate or both 1,4-benzoxathian-2- and 3-carboxylate) depends on the solvent used .
Alternative Synthesis: 2-Mercaptophenol can be treated in water with 2,3-dibromopropionamide to form pure 1,4-benzoxathian-3-carboxylamide .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and applications of 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid and related compounds:

Compound Name Heteroatoms Key Applications/Significance Synthesis Challenges Enantiomeric Activity
This compound O, S Limited direct data; inferred potential in chiral drug intermediates (based on benzodioxin) Requires enantioselective methods (e.g., enzymatic resolution) for optical purity Stereochemistry likely critical (similar to benzodioxin derivatives)
2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid O, O Intermediate for doxazosin mesylate (antihypertensive), WB4101 (α1-adrenoreceptor antagonist) Chemical resolution with (+)-dehydroabietylamine; enzymatic kinetic resolution (S)-enantiomer more potent in doxazosin; (R)-enantiomer active in WB4101
2,3-Dihydro-1,4-benzoxazine-6-carboxylic acid O, N Ofloxacin impurity; antimicrobial research Synthetic routes involve cyclization and functionalization Stereochemistry impacts antibiotic efficacy (e.g., ofloxacin)
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one S, N Cardiovascular agents (e.g., antiarrhythmics) Condensation of aminobenzenethiols with glycidates Substituents on phenyl groups modulate receptor selectivity

Key Differences in Pharmacological Relevance

  • Benzodioxin vs. Benzodioxin derivatives are established in hypertension therapy, while benzoxathiine analogs remain underexplored .
  • Benzoxazine Derivatives : The inclusion of nitrogen (e.g., in ofloxacin impurity) broadens applications to antimicrobials, highlighting how heteroatom choice directs therapeutic class .
  • Benzothiazepines: Sulfur-nitrogen combinations (e.g., 1,5-benzothiazepinones) are associated with cardiovascular activity, demonstrating structural versatility in drug design .

Stereochemical Considerations

Enantiomeric purity is critical for activity in benzodioxin derivatives. For example:

  • The (S)-enantiomer of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is a superior intermediate for doxazosin mesylate compared to the (R)-form .
  • Enzymatic resolution methods (e.g., using Serratia marcescens esterase) have been attempted but face challenges in achieving high optical purity, necessitating advanced biocatalysts .

Research Findings and Data

Pharmacological Screening

    Biological Activity

    2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxathiine family. This compound is characterized by its unique structure, which includes both oxygen and sulfur atoms, contributing to its diverse biological activities. Recent research has highlighted its potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

    Chemical Structure and Properties

    The molecular formula for this compound is C₉H₇O₃S, with a molecular weight of 199.22 g/mol. The presence of a carboxylic acid group enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which are critical for its biological functions.

    PropertyValue
    Molecular FormulaC₉H₇O₃S
    Molecular Weight199.22 g/mol
    CAS Number1251923-88-2

    Antimicrobial Properties

    Research indicates that derivatives of benzoxathiine compounds exhibit significant antimicrobial activities. The mechanism often involves disrupting bacterial cell membranes, leading to cell death. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, suggesting potential applications in developing new antibiotics .

    Antioxidant Activity

    The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Preliminary results indicate moderate antioxidant activity, which is crucial for protecting cells from oxidative stress and may have implications for preventing chronic diseases .

    Anticancer Potential

    Recent studies have explored the anticancer properties of this compound. It has been suggested that the compound may act as an inhibitor of certain cancer-related enzymes or pathways. For example, its derivatives have shown promise in targeting heparanase, an enzyme implicated in cancer metastasis .

    The biological activity of this compound is thought to be mediated through its interactions with various molecular targets such as enzymes and receptors. The unique structure allows for specific binding interactions that can modulate biological pathways involved in disease processes.

    Case Studies

    • Antimicrobial Efficacy : A study demonstrated that derivatives of benzoxathiine compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be as low as 50 µg/mL for certain derivatives.
    • Antioxidant Effects : In a comparative study of various carboxylic acids, this compound showed a scavenging effect on DPPH radicals with an IC50 value of approximately 30 µmol/L .
    • Cancer Research : A recent investigation into the anticancer effects revealed that compounds similar to this compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis through caspase activation pathways .

    Q & A

    Q. What are the optimal synthetic routes for 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid, and how do reaction conditions influence yield?

    The synthesis typically involves cyclization of precursors containing both sulfur and oxygen heteroatoms. For example, cyclocondensation of thioglycolic acid derivatives with substituted catechols under acidic or basic conditions can yield the benzoxathiine core. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect regioselectivity and yield. Catalytic methods using Lewis acids (e.g., ZnCl₂) may enhance efficiency .

    PrecursorCatalystSolventYield (%)Reference
    Thioglycolic acid + Catechol derivativeZnCl₂DMF65–72
    Thioamide intermediateNoneEthanol45–50

    Q. How can researchers analytically characterize this compound and confirm its purity?

    Key methods include:

    • HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% formic acid (70:30 v/v) .
    • NMR : Distinct signals for the carboxylic acid proton (δ 12.1–12.3 ppm, singlet) and benzoxathiine ring protons (δ 4.2–4.5 ppm, multiplet) .
    • Mass Spectrometry : ESI-MS expected [M-H]⁻ ion at m/z 211.0 (C₉H₈O₄S) .

    Q. What role do the carboxylic acid and sulfur-containing heterocycle play in the compound’s reactivity?

    The carboxylic acid enables salt formation (e.g., with amines) and participation in condensation reactions (e.g., amide coupling). The sulfur atom in the benzoxathiine ring increases electron density, enhancing susceptibility to electrophilic aromatic substitution. Comparative studies with oxygen-only analogs (e.g., 1,4-benzodioxane-2-carboxylic acid) show reduced oxidative stability in sulfur-containing derivatives .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

    Discrepancies in antimicrobial activity data may arise from:

    • Strain-specific effects : Test against standardized panels (e.g., CLSI guidelines).
    • Stereochemical variability : Use chiral HPLC to isolate enantiomers and assess activity separately .
    • Impurity interference : Employ LC-MS to quantify byproducts (e.g., oxidation products) during bioassays .

    Q. What strategies are effective for modifying the benzoxathiine scaffold to enhance target selectivity in enzyme inhibition?

    Rational design approaches include:

    • Substitution at C-6 : Electron-withdrawing groups (e.g., nitro) improve binding to hydrophobic enzyme pockets.
    • Carboxylic acid bioisosteres : Replace -COOH with tetrazoles to enhance metabolic stability while retaining hydrogen-bonding capacity .
    • Ring fusion : Introduce fused aromatic rings (e.g., naphtho analogs) to modulate π-π stacking interactions .

    Q. How can computational methods predict the metabolic fate of this compound derivatives?

    Use in silico tools:

    • ADMET Prediction : SwissADME or ADMETLab to estimate permeability, CYP450 interactions, and hepatotoxicity.
    • Docking Studies : AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4), identifying potential oxidation sites .

    Q. What experimental designs are recommended for comparative studies with structural analogs (e.g., 1,4-benzodioxane-2-carboxylic acid)?

    • Structural-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., S→O, -COOH→-SO₃H).
    • Stability Assays : Compare oxidative degradation rates under accelerated conditions (40°C/75% RH) .
    • Crystallography : Resolve X-ray structures to correlate conformational flexibility with biological activity .

    Methodological Challenges and Solutions

    Q. How should researchers address stereochemical inconsistencies in synthetic batches?

    • Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column) with hexane/isopropanol (85:15) to separate enantiomers.
    • Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts to induce enantioselective cyclization .

    Q. What protocols ensure safe handling of this compound given limited toxicity data?

    • PPE : Gloves, lab coat, and goggles mandatory.
    • Ventilation : Use fume hoods for weighing and reactions.
    • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

    Q. How can impurity profiling be optimized for this compound in pharmaceutical intermediates?

    • Forced Degradation : Expose to heat, light, and humidity; monitor via UPLC-PDA.
    • Reference Standards : Use EP/JP impurities (e.g., Imp. A(EP): 3663-80-7) for spiking studies .

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